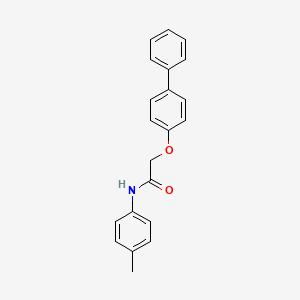![molecular formula C18H20N6O B5542357 3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)
3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a compound characterized by its unique molecular structure and properties. It belongs to a class of compounds that exhibit significant biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of compounds similar to 3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide typically involves complex organic reactions. For instance, Morgan et al. (1990) describe the synthesis of N-substituted imidazolylbenzamides, emphasizing the steps involved in producing these compounds with potential for cardiac electrophysiological activity (Morgan et al., 1990).
Molecular Structure Analysis
Studies on similar molecules have highlighted the importance of the molecular structure in determining the compound's activity. For example, Deng et al. (2010) analyzed the crystal structure of a related compound, noting the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and the twisting of attached phenyl rings, which can influence the compound's interactions and stability (Deng et al., 2010).
Chemical Reactions and Properties
Compounds in this class can undergo various chemical reactions, contributing to their diverse biological activities. For example, Hamdouchi et al. (1999) discuss the synthesis of imidazo[1,2-a]pyridines and their antiviral properties, indicating the potential for various chemical modifications to enhance biological activity (Hamdouchi et al., 1999).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in different environments. For instance, the physical characteristics of similar benzamide derivatives were investigated in the context of their biological activities and potential as therapeutic agents.
Chemical Properties Analysis
Chemical properties, such as reactivity, chemical stability, and the presence of functional groups, play a significant role in the compound's interaction with biological systems. Zhou et al. (2008) detailed the chemical properties of a related compound, focusing on its selectivity and efficacy in inhibiting specific enzymes, which is indicative of the potential applications of these compounds in targeted therapies (Zhou et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- New imidazo[1,2-a]pyridines were synthesized, exploring their potential as antisecretory and cytoprotective antiulcer agents. Although lacking significant antisecretory activity, some compounds demonstrated good cytoprotective properties, highlighting the chemical's versatility in drug development (Starrett et al., 1989).
- Investigation into N-substituted imidazolylbenzamides or benzene-sulfonamides revealed compounds with cardiac electrophysiological activity comparable to sematilide, suggesting potential for development as selective class III agents in treating reentrant arrhythmias (Morgan et al., 1990).
- A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines was designed and synthesized for testing as antirhinovirus agents. The study highlights the structure-activity relationship in developing antiviral agents (Hamdouchi et al., 1999).
Antimicrobial and Antiviral Evaluation
- Some newly synthesized thienopyrimidine derivatives exhibited pronounced antimicrobial activity, indicating the potential for developing new antimicrobial agents (Bhuiyan et al., 2006).
- The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were studied, offering insights into the synthesis of potential therapeutic agents (Rahmouni et al., 2016).
Chemical Synthesis and Structural Analysis
- Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate was synthesized, with structural analysis providing insights into molecular interactions and stability. This contributes to understanding the structural basis of chemical interactions and properties (Deng et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-4-3-5-15(10-13)18(25)21-7-6-20-16-11-17(23-12-22-16)24-9-8-19-14(24)2/h3-5,8-12H,6-7H2,1-2H3,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMYGVWGLDNPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)
![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)
![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)
![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)
![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)
![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)